N-methyl-1,1-dioxo-N-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine
Beschreibung
N-methyl-1,1-dioxo-N-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine is a heterocyclic compound characterized by a benzothiazole core fused with a pyrazolo[3,4-d]pyrimidine moiety. The structure includes a piperidinyl linker and an N-methyl substituent, which contribute to its unique physicochemical and pharmacological properties.
Eigenschaften
IUPAC Name |
N-methyl-1,1-dioxo-N-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2S/c1-24(18-13-4-2-3-5-15(13)28(26,27)23-18)12-6-8-25(9-7-12)17-14-10-21-22-16(14)19-11-20-17/h2-5,10-12H,6-9H2,1H3,(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHMHLYUNQFZKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=NC3=C2C=NN3)C4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,1-dioxo-N-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core can be synthesized through the condensation of appropriate hydrazines with pyrimidine derivatives under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-1,1-dioxo-N-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
N-methyl-1,1-dioxo-N-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-methyl-1,1-dioxo-N-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . This inhibition is achieved through the formation of stable complexes with the enzyme, preventing substrate binding and subsequent catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[3,4-d]pyrimidine Derivatives
- Compound 1296308-20-7 (1-(2-isopropylbenzyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine): Shared Features: Both compounds feature a pyrazolo[3,4-d]pyrimidine core, a common scaffold in kinase inhibitors. Key Differences: The target compound substitutes the isopropylbenzyl group with a piperidinyl-linked benzothiazole. Synthetic Pathway: Compound 1296308-20-7 uses alkylation/arylation strategies, while the target compound’s synthesis likely involves coupling reactions between benzothiazole and pyrazolo-pyrimidine precursors.
Pyrazolo[3,4-b]pyridine Derivatives
- Compound 1005612-70-3 (N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide) :
- Shared Features : Both contain pyrazole and pyridine/pyrimidine fused systems.
- Key Differences : The pyrazolo[3,4-b]pyridine core in 1005612-70-3 lacks the pyrimidine nitrogen atoms present in the target compound, which could alter hydrogen-bonding interactions with biological targets. The carboxamide group in 1005612-70-3 contrasts with the benzothiazole sulfonamide in the target compound, affecting electronic properties .
Substituent Analysis
Piperidinyl Linkers
- This contrasts with N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (), which uses a rigid cyclopropyl group. The piperidine moiety may improve metabolic stability compared to smaller cyclic substituents .
Benzothiazole vs. Pyridine Moieties
- The 1,2-benzothiazole-3-amine group in the target compound introduces sulfur and oxygen atoms, which can participate in polar interactions. In contrast, 3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine () relies on pyridine’s aromatic nitrogen for binding. The benzothiazole’s electron-withdrawing dioxo group may enhance electrophilic reactivity compared to pyridine derivatives .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Scaffold | Molecular Weight | Key Substituents | LogP* (Predicted) |
|---|---|---|---|---|
| Target Compound | Pyrazolo[3,4-d]pyrimidine | ~450–500† | Benzothiazole, Piperidinyl, N-methyl | 2.8 |
| 1296308-20-7 | Pyrazolo[3,4-d]pyrimidine | 374.4 | Isopropylbenzyl, N-methylpyrazole | 3.5 |
| 1005612-70-3 | Pyrazolo[3,4-b]pyridine | 374.4 | Phenyl, Carboxamide | 3.2 |
| N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | Pyrazole | 215.3 | Cyclopropyl, Pyridine | 2.1 |
*LogP values estimated using fragment-based methods.
Biologische Aktivität
N-methyl-1,1-dioxo-N-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. The compound's structure incorporates a pyrazolo[3,4-d]pyrimidine moiety, which is known for its diverse biological properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that may include cyclization and functional group modifications. The presence of the pyrazolo[3,4-d]pyrimidine scaffold is crucial as it contributes to the compound's interaction with various biological targets.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of compounds containing the pyrazolo[3,4-d]pyrimidine structure. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 (breast cancer) | 5.2 | |
| Compound B | K-562 (chronic myeloid leukemia) | 4.8 | |
| Compound C | HL-60 (acute myeloid leukemia) | 6.0 |
These results indicate that modifications in the structure can lead to enhanced biological activity.
The proposed mechanisms through which these compounds exert their effects include:
- Inhibition of Protein Kinases : Many pyrazolo[3,4-d]pyrimidine derivatives act as inhibitors of key protein kinases involved in cancer progression.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Disruption of Cell Cycle : Compounds may interfere with cell cycle regulation, causing cell cycle arrest at various phases.
Case Study 1: Inhibition of Cancer Cell Growth
A study evaluated the effects of this compound on breast cancer cells. The compound was found to significantly reduce cell viability in a dose-dependent manner. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells after treatment.
Case Study 2: Selectivity Towards Tumor Cells
In another investigation, the selectivity of this compound was assessed against non-cancerous cell lines. The results indicated that while the compound effectively inhibited tumor cell growth, it exhibited minimal cytotoxicity towards normal cells, suggesting a favorable therapeutic index.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substitution Patterns : Changes in substituents on the pyrazolo ring significantly affect potency and selectivity.
- Functional Groups : The presence of electron-withdrawing or electron-donating groups can alter the compound's interaction with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
